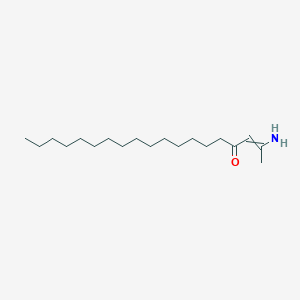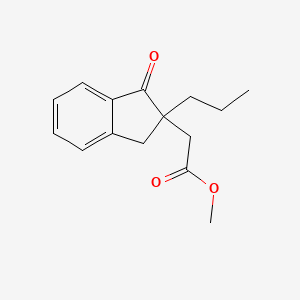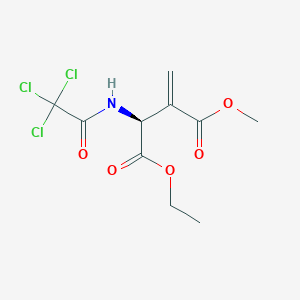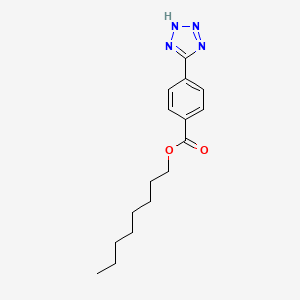
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoyl chloride, featuring both chlorosulfonyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride typically involves the chlorosulfonation of 4-methoxybenzoic acid. The process begins with the reaction of 4-methoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition. The resulting product is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems for reagent addition and product isolation enhances efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methoxybenzoic acid and sulfuric acid.
Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents for converting the chlorosulfonyl group to sulfinic acids or thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions to facilitate the breakdown of the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfinic Acids/Thiols: Formed by the reduction of the chlorosulfonyl group.
Applications De Recherche Scientifique
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The methoxy group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chlorosulfonyl)benzoyl chloride: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybenzoyl chloride: Lacks the chlorosulfonyl group, limiting its reactivity towards nucleophiles.
Chlorosulfonyl isocyanate: Features an isocyanate group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride is unique due to the presence of both chlorosulfonyl and methoxy groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. The methoxy group enhances the compound’s solubility and reactivity in electrophilic aromatic substitution reactions, while the chlorosulfonyl group provides a reactive site for nucleophilic substitution.
Propriétés
Numéro CAS |
651729-63-4 |
|---|---|
Formule moléculaire |
C8H6Cl2O4S |
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
3-chlorosulfonyl-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-6-3-2-5(8(9)11)4-7(6)15(10,12)13/h2-4H,1H3 |
Clé InChI |
CGKWJIWTCYDIJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)




![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)

![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)



